Ethyl 3-[({[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano and dimethoxyphenyl groups, connected to an acetamido benzoate moiety via a sulfanyl linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the pyridine or benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of halogen atoms into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The cyano and dimethoxyphenyl groups may interact with biological receptors or enzymes, leading to various biological effects. The sulfanyl linkage can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE: shares structural similarities with other pyridine derivatives and benzoate esters.
3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDINE: A simpler analog lacking the acetamido benzoate moiety.
ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE: A compound with similar functional groups but different substitution patterns.
Uniqueness
The unique combination of functional groups in ETHYL 3-(2-{[3-CYANO-6-(3,4-DIMETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H23N3O5S |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O5S/c1-4-33-25(30)17-6-5-7-19(12-17)27-23(29)15-34-24-18(14-26)8-10-20(28-24)16-9-11-21(31-2)22(13-16)32-3/h5-13H,4,15H2,1-3H3,(H,27,29) |
InChI Key |
ZSAOGRCIHUPORF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C#N |
Origin of Product |
United States |
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